molecular formula C9H8N2O2 B564090 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde CAS No. 108929-20-0

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Cat. No. B564090
CAS RN: 108929-20-0
M. Wt: 176.175
InChI Key: SAMHUHNCPNEMTP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is an arenecarbaldehyde.

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a compound of interest in various chemical synthesis and property studies. One research area involves its role in the synthesis of pyrazoles and other heterocyclic compounds. For instance, López et al. (2004) explored its use in producing ferrocenyl pyrazoles, emphasizing its utility in creating complex molecular structures (López et al., 2004). Similarly, Alcaide et al. (2008) demonstrated the synthesis of protected enantiopure dihydroxypyrrolidin-2-ones from β-lactam aldehydes, showcasing the compound's versatility in organic synthesis (Alcaide et al., 2008).

Role in Biosynthesis Pathways

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde also plays a crucial role in biological pathways. Liu et al. (2012) investigated PigF, an enzyme in the prodigiosin-synthetic pathway in Serratia, which catalyzes the conversion of this compound to its methylated form, highlighting its importance in natural product biosynthesis (Liu et al., 2012). Additionally, Stanley et al. (2006) elucidated the biosynthetic pathway in Streptomyces coelicolor, further demonstrating its role in the formation of complex natural products (Stanley et al., 2006).

Potential in Pharmaceutical Research

The compound's derivatives have potential applications in pharmaceutical research. For example, Jolicoeur and Lubell (2006) synthesized 4-alkoxy- and 4-amino-2,2'-bipyrroles from 4-hydroxyproline, suggesting possible applications in creating novel drug molecules (Jolicoeur & Lubell, 2006).

Enzymatic Studies and Biocatalysis

Enzymatic studies involving 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde have led to insights into biocatalysis. Chawrai et al. (2012) characterized enzymes like PigC and HapC, which catalyze the formation of prodigiosin, a compound with anticancer properties, from derivatives of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (Chawrai et al., 2012).

properties

CAS RN

108929-20-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.175

IUPAC Name

3-hydroxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-5-8-9(13)4-7(11-8)6-2-1-3-10-6/h1-5,10-11,13H

InChI Key

SAMHUHNCPNEMTP-VMPITWQZSA-N

SMILES

C1=CNC(=C1)C2=CC(=C(N2)C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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